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molecular formula C8H7Br2NO3 B8720711 1-(Dibromomethyl)-4-methoxy-2-nitrobenzene

1-(Dibromomethyl)-4-methoxy-2-nitrobenzene

Cat. No. B8720711
M. Wt: 324.95 g/mol
InChI Key: DAQIIWUJFHZMCM-UHFFFAOYSA-N
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Patent
US08614215B2

Procedure details

A mixture of 1-(dibromomethyl)-4-methoxy-2-nitrobenzene (42 g, 0.23 mol) and NaHCO3 (3 Eq) in water (400 mL) is refluxed for 22 h. The reaction mixture is cooled to room temperature and the product is extracted with EtOAc (2×150 mL). The organic layer is washed with a solution of 1.5N HCl (2×100 mL), water (2×100 mL) and brine then dried over Na2SO4. The solvent is removed under reduced pressure to afford 20 g (85%) of the title compound as a brown solid. 1H NMR (DMSO-d6, 400 MHz) δ 10.03 (s, 1H), 7.93-7.95 (m, 1H), 7.61 (s, 1H), 7.40-7.41 (m, 1H), 3.93 (s, 3H).
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
Br[CH:2](Br)[C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12].C([O-])(O)=[O:16].[Na+]>O>[CH3:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([CH:2]=[O:16])=[C:4]([N+:11]([O-:13])=[O:12])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
BrC(C1=C(C=C(C=C1)OC)[N+](=O)[O-])Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 22 h
Duration
22 h
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with EtOAc (2×150 mL)
WASH
Type
WASH
Details
The organic layer is washed with a solution of 1.5N HCl (2×100 mL), water (2×100 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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